molecular formula C6H13N3O2S B125426 L-thiocitrulline CAS No. 156719-37-8

L-thiocitrulline

Cat. No.: B125426
CAS No.: 156719-37-8
M. Wt: 191.25 g/mol
InChI Key: BKGWACHYAMTLAF-BYPYZUCNSA-N
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Description

Thiocitrulline is a small molecule that belongs to the class of organic compounds known as l-alpha-amino acids. It is an analog of citrulline, where the guanidino group is replaced by a thioureido group. This compound has been studied for its potential as a nitric oxide synthase inhibitor and has shown promise in various scientific research applications .

Preparation Methods

Thiocitrulline can be synthesized through several methods. One common synthetic route involves the modification of N-alpha-benzyloxycarbonyl-L-ornithine. The compound is treated with concentrated ammonia to convert it into L-arginine, which is then further modified to produce thiocitrulline . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Thiocitrulline undergoes various chemical reactions, including:

    Oxidation: Thiocitrulline can be oxidized to form disulfide bonds.

    Reduction: It can be reduced to form thiols.

    Substitution: Thiocitrulline can undergo substitution reactions where the thioureido group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions.

Scientific Research Applications

Mechanism of Action

Thiocitrulline exerts its effects primarily by inhibiting nitric oxide synthase. It competes with L-arginine for binding to the enzyme, thereby reducing the production of nitric oxide. This inhibition is stereospecific and reversible, making thiocitrulline a potent and selective inhibitor. The molecular targets involved include the heme-binding domain of nitric oxide synthase, where thiocitrulline interacts with the enzyme’s active site .

Comparison with Similar Compounds

Thiocitrulline is unique compared to other similar compounds due to its specific inhibition of nitric oxide synthase. Similar compounds include:

Biological Activity

L-thiocitrulline, also known as gamma-thioureido-L-norvaline, is a compound that has garnered attention due to its biological activity, particularly as an inhibitor of nitric oxide synthase (NOS). This article explores its mechanisms of action, effects in various biological contexts, and potential therapeutic applications.

This compound acts primarily as a competitive inhibitor of NOS, which catalyzes the conversion of L-arginine to nitric oxide (NO) and citrulline. Studies have shown that this compound binds to the heme group of NOS, altering the enzyme's activity and inhibiting the production of NO. Its binding affinity is notably high, with a Ki value suggesting that it competes effectively with L-arginine for the active site on NOS .

Key Findings:

  • Inhibition Type : Competitive with L-arginine (Ki approximately 4-20% of KArgm).
  • Binding Characteristics : Induces a "Type II" difference spectrum in heme iron, indicating a significant interaction through thioureido sulfur .
  • Physiological Effects : Demonstrated potent pressor effects in vivo, suggesting potential utility in conditions characterized by hypotension, such as septic shock .

1. Cardiovascular Implications

This compound has been studied for its effects on vascular function. It has shown promise in modulating blood pressure and vascular tone through its inhibitory action on NOS. In models of endotoxemia, it exhibited significant pressor responses, indicating its potential role in managing septic shock-related hypotension .

2. Neuropharmacology

The inhibition of NO production by this compound has implications for neuropharmacology. Research indicates that NOS inhibitors can produce anxiolytic and antidepressant-like effects in animal models. This suggests that this compound may also influence mood and anxiety disorders by modulating NO levels in the central nervous system .

3. Immune Response Modulation

Recent studies have highlighted the role of this compound in modulating immune responses. It enhances T-cell activation while inhibiting regulatory T-cell (Treg) function, which could have implications for autoimmune diseases and transplant rejection scenarios .

Table 1: Summary of Key Studies on this compound

Study ReferenceFocus AreaKey Findings
NOS InhibitionPotent competitive inhibitor; effective pressor agent in vivo
NeuropharmacologyAnxiolytic effects observed; potential antidepressant properties
Cardiovascular EffectsSignificant protection against hypotension during endotoxemia
Immune ResponseEnhances T-cell response; inhibits Treg function

Potential Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

  • Management of Hypotension : Particularly useful in septic shock where NO overproduction leads to vasodilation and hypotension.
  • Treatment of Mood Disorders : As a potential adjunct therapy for anxiety and depression through modulation of NO pathways.
  • Autoimmunity and Transplantation : Its ability to enhance T-cell responses while inhibiting Treg activity presents opportunities for research into autoimmune therapies and transplant tolerance.

Properties

IUPAC Name

(2S)-2-amino-5-(carbamothioylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2S/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGWACHYAMTLAF-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156719-37-8
Record name Thiocitrulline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03953
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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